molecular formula C25H20BrNO7S B11135575 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate

3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate

Cat. No.: B11135575
M. Wt: 558.4 g/mol
InChI Key: ICCIDLXOUYCFHO-UHFFFAOYSA-N
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Description

3-(4-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL 3-(4-METHYLBENZENESULFONAMIDO)PROPANOATE is a complex organic compound that features a combination of bromophenoxy, chromenone, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL 3-(4-METHYLBENZENESULFONAMIDO)PROPANOATE typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate reagent to form the bromophenoxy group.

    Chromenone Formation: The chromenone moiety is synthesized through a cyclization reaction involving suitable precursors.

    Sulfonamide Introduction: The sulfonamide group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions.

    Final Coupling: The final step involves coupling the bromophenoxy and chromenone intermediates with the sulfonamide group to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and chromenone moieties.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone structure.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced products may include alcohols or hydrocarbons.

    Substitution: Substituted products will vary depending on the nucleophile used.

Scientific Research Applications

3-(4-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL 3-(4-METHYLBENZENESULFONAMIDO)PROPANOATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(4-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL 3-(4-METHYLBENZENESULFONAMIDO)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy and chromenone groups are crucial for binding to these targets, while the sulfonamide group enhances the compound’s solubility and bioavailability. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl derivatives: These compounds share the bromophenoxy group and have similar reactivity.

    Chromenone derivatives: Compounds with the chromenone moiety exhibit similar chemical behavior.

    Sulfonamide derivatives: These compounds share the sulfonamide group and have comparable solubility and bioavailability properties.

Uniqueness

3-(4-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL 3-(4-METHYLBENZENESULFONAMIDO)PROPANOATE is unique due to the combination of these three functional groups in a single molecule, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C25H20BrNO7S

Molecular Weight

558.4 g/mol

IUPAC Name

[3-(4-bromophenoxy)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C25H20BrNO7S/c1-16-2-9-20(10-3-16)35(30,31)27-13-12-24(28)34-19-8-11-21-22(14-19)32-15-23(25(21)29)33-18-6-4-17(26)5-7-18/h2-11,14-15,27H,12-13H2,1H3

InChI Key

ICCIDLXOUYCFHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)Br

Origin of Product

United States

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